molecular formula C20H18ClF5N4O3 B11493002 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(2,6-difluorobenzoyl)carbamate

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(2,6-difluorobenzoyl)carbamate

Cat. No.: B11493002
M. Wt: 492.8 g/mol
InChI Key: CWUOVMPKDPSJPJ-UHFFFAOYSA-N
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Description

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(2,6-difluorobenzoyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyridine, piperazine, and carbamate moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(2,6-difluorobenzoyl)carbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Preparation of 3-Chloro-5-(trifluoromethyl)pyridine: This intermediate can be synthesized through the chlorination of 5-(trifluoromethyl)pyridine using a chlorinating agent such as thionyl chloride.

    Formation of Piperazine Derivative: The 3-Chloro-5-(trifluoromethyl)pyridine is then reacted with piperazine to form the piperazine derivative.

    Carbamoylation: The final step involves the reaction of the piperazine derivative with N-(2,6-difluorobenzoyl)carbamate under suitable conditions, such as the presence of a base like triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(2,6-difluorobenzoyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups replacing chloro or trifluoromethyl groups.

Scientific Research Applications

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(2,6-difluorobenzoyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(2,6-difluorobenzoyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(2,6-dichlorobenzoyl)carbamate
  • **2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(2,6-dimethylbenzoyl)carbamate

Uniqueness

Compared to similar compounds, 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(2,6-difluorobenzoyl)carbamate stands out due to the presence of both difluorobenzoyl and trifluoromethyl groups. These functional groups contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18ClF5N4O3

Molecular Weight

492.8 g/mol

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl N-(2,6-difluorobenzoyl)carbamate

InChI

InChI=1S/C20H18ClF5N4O3/c21-13-10-12(20(24,25)26)11-27-17(13)30-6-4-29(5-7-30)8-9-33-19(32)28-18(31)16-14(22)2-1-3-15(16)23/h1-3,10-11H,4-9H2,(H,28,31,32)

InChI Key

CWUOVMPKDPSJPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC(=O)NC(=O)C2=C(C=CC=C2F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

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